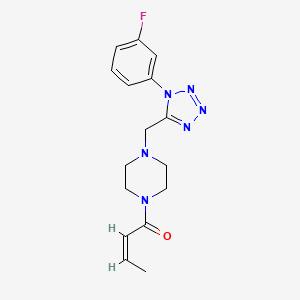

(Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one

Description

Properties

IUPAC Name |

(Z)-1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN6O/c1-2-4-16(24)22-9-7-21(8-10-22)12-15-18-19-20-23(15)14-6-3-5-13(17)11-14/h2-6,11H,7-10,12H2,1H3/b4-2- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZCGPJDQXKKIH-RQOWECAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction that incorporates piperazine and tetrazole moieties. The synthetic pathway may utilize various reagents and conditions to achieve the desired product yield, which has been reported in various studies. The one-pot synthesis method is particularly notable for its efficiency in producing tetrazole derivatives, which are often linked to significant biological activities .

Anticancer Activity

Research indicates that compounds with similar structural frameworks exhibit notable anticancer properties. For instance, derivatives containing the tetrazole ring have shown promising cytotoxic effects against various cancer cell lines, including A431 (human epidermoid carcinoma) and Jurkat (human leukemia) cells. The IC50 values for these compounds suggest that they may be comparable to established chemotherapeutic agents like doxorubicin .

Antimicrobial Activity

The antimicrobial potential of related compounds has been investigated extensively. Certain tetrazole derivatives have demonstrated activity against various bacterial strains, including Escherichia coli and Bacillus subtilis. The presence of hydrophobic groups in these compounds is often correlated with enhanced antimicrobial activity .

Anticonvulsant Properties

Some studies have also explored the anticonvulsant properties of tetrazole derivatives. For example, compounds with specific substitutions on the phenyl or piperazine rings have been shown to effectively reduce seizure activity in animal models .

Structure-Activity Relationships (SAR)

The biological activity of (Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one can be significantly influenced by its structural components:

Key Observations:

- Tetrazole Ring: Essential for anticancer and antimicrobial activities.

- Piperazine Moiety: Modifications can enhance bioactivity; for instance, substituents on the piperazine nitrogen can affect potency.

- Fluorophenyl Group: The presence of fluorine has been linked to increased lipophilicity and improved cell membrane permeability, enhancing overall biological efficacy.

Case Studies

Several case studies highlight the effectiveness of similar compounds:

-

Study on Anticancer Activity:

- A derivative with a similar structure was tested against multiple cancer cell lines, showing a significant reduction in cell viability at concentrations as low as 5 µM.

- Mechanistic studies indicated that apoptosis was induced through mitochondrial pathways.

-

Antimicrobial Efficacy:

- In vitro testing against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 25 µg/mL for a related compound, indicating strong antimicrobial potential.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core Modifications

Tetrazole vs. Triazole Derivatives

- Target Compound : The 1H-tetrazol-5-yl group provides strong acidity (pKa ~4.9), facilitating ionic interactions in biological systems.

- Comparison with Triazole Analogs: Compounds like 4-(4-{4-[4-({(2RS,4SR)-2-[(1H-1,2,4-Triazol-1-yl)methyl]-2-(2,4-dichlorophenyl)-1,3-dioxolan-4-yl}methoxy)phenyl]piperazin-1-yl}phenyl)-2-isopropyl-2,4-dihydro-3H-1,2,4-triazol-3-one () replace tetrazole with triazole.

Pyrazole- and Thiazolone-Containing Analogs

- The compound (Z)-5-((3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one () substitutes tetrazole with pyrazole and thiazolone. Pyrazole’s aromaticity and thiazolone’s sulfur atom may enhance π-π stacking or hydrophobic interactions compared to the target compound’s fluorophenyl-tetrazole system .

Substituent Effects

Aromatic Ring Functionalization

- 3-Fluorophenyl vs. 2,4-Dichlorophenyl : The target’s fluorine atom introduces electron-withdrawing effects, moderating lipophilicity (clogP ~2.5 estimated) and improving metabolic stability. In contrast, dichlorophenyl groups (e.g., ) increase clogP (~4.0), favoring membrane permeability but risking hepatotoxicity .

Piperazine vs. Piperidine Linkers

Stereochemical and Conformational Considerations

The (Z)-configuration of the but-2-en-1-one chain positions the ketone oxygen and tetrazole-methyl group on the same side, creating a planar conformation that may optimize binding to flat enzymatic pockets.

Comparative Data Table

Research Implications

- Target Compound Advantages : Superior metabolic stability due to fluorine and tetrazole, balanced lipophilicity, and piperazine-driven solubility.

- Limitations vs. Analogs : Lower lipophilicity than dichlorophenyl-triazole derivatives may limit tissue penetration. The (Z)-configuration’s rigidity could reduce adaptability to diverse binding sites .

Q & A

Basic Research Questions

Q. What are the key synthetic routes and reaction conditions for synthesizing (Z)-1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)but-2-en-1-one?

- Methodology : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the tetrazole moiety via cyclization of nitriles with sodium azide under acidic conditions.

- Step 2 : Alkylation of the piperazine ring using a but-2-en-1-one derivative under reflux in ethanol or DMF.

- Step 3 : Stereochemical control via temperature modulation (e.g., 60–100°C) and use of sodium acetate as a base to stabilize intermediates .

- Key conditions : Ethanol as a solvent, reflux for 2–6 hours, and catalyst optimization (e.g., triethylamine for amide coupling) .

Q. What analytical techniques are recommended to confirm the structural integrity and purity of the compound?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry (e.g., (Z)-configuration via coupling constants) .

- High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95%) using reverse-phase C18 columns and UV detection .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can reaction parameters (e.g., temperature, catalyst selection) be optimized to improve yield and stereochemical purity?

- Methodology :

- Temperature optimization : Lower temperatures (40–60°C) may favor (Z)-isomer formation by reducing thermal isomerization .

- Catalyst screening : Transition metal catalysts (e.g., Pd/C) for selective cross-coupling, or chiral catalysts for enantiomeric control .

- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis purification to remove traces .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-π stacking) influence the crystal packing and physicochemical properties?

- Methodology :

- X-ray crystallography : Resolve crystal structures to identify H-bonding networks between the tetrazole N-H and carbonyl groups, or π-π interactions between fluorophenyl and piperazine rings .

- Thermal analysis : Differential Scanning Calorimetry (DSC) to correlate melting points with packing efficiency .

Q. What strategies can resolve contradictions in reported biological activity data across studies?

- Methodology :

- Standardized assays : Use validated cell lines (e.g., HEK293 for receptor binding) and control for pH/temperature to minimize variability .

- Stability testing : Monitor compound degradation in DMSO/ethanol stocks over time using HPLC to ensure consistent bioactivity results .

Q. What are critical considerations for designing stability studies under varying pH or temperature to assess compound reactivity?

- Methodology :

- pH-dependent stability : Incubate the compound in buffers (pH 3–10) at 37°C for 24–72 hours, followed by HPLC analysis to identify hydrolysis by-products .

- Thermal stability : Accelerated aging studies (40–60°C) to predict shelf-life and storage conditions .

Q. How can computational methods (e.g., DFT, molecular docking) complement experimental data in understanding structure-activity relationships?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.